Boc-D-Selenomethionine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

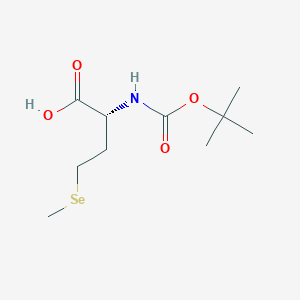

Boc-D-Selenomethionine is a derivative of selenomethionine, an amino acid that contains selenium instead of sulfur. The Boc group (tert-butoxycarbonyl) is a protecting group used in organic synthesis to protect the amino group during chemical reactions. Selenomethionine is known for its role in biological systems, particularly in antioxidant defense mechanisms and protein synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-D-Selenomethionine typically involves the protection of the amino group of D-selenomethionine with a Boc group. This can be achieved through the reaction of D-selenomethionine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesis equipment to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Boc-D-Selenomethionine can undergo various chemical reactions, including:

Oxidation: The selenium atom in this compound can be oxidized to form selenoxide or selenone derivatives.

Reduction: Reduction reactions can convert selenoxide back to the selenide form.

Substitution: The Boc group can be removed under acidic conditions to yield D-selenomethionine.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents are commonly used.

Reduction: Reducing agents such as sodium borohydride (NaBH4) can be employed.

Deprotection: Trifluoroacetic acid (TFA) is often used to remove the Boc group.

Major Products

Oxidation: Selenoxide or selenone derivatives.

Reduction: Selenide form of the compound.

Deprotection: D-selenomethionine.

Scientific Research Applications

Boc-D-Selenomethionine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of selenium-containing peptides and proteins.

Biology: Studied for its role in antioxidant defense mechanisms and its incorporation into selenoproteins.

Medicine: Investigated for its potential therapeutic effects, including cancer prevention and treatment.

Industry: Utilized in the production of selenium-enriched supplements and functional foods.

Mechanism of Action

Boc-D-Selenomethionine exerts its effects primarily through its incorporation into selenoproteins, which play crucial roles in antioxidant defense and redox regulation. The selenium atom in the compound can participate in redox reactions, helping to neutralize reactive oxygen species (ROS) and regenerate other antioxidants like glutathione. This mechanism is vital for protecting cells from oxidative damage and maintaining cellular homeostasis.

Comparison with Similar Compounds

Similar Compounds

Selenomethionine: The unprotected form of Boc-D-Selenomethionine, commonly used in dietary supplements.

Sodium Selenite: An inorganic form of selenium used in supplements and animal feed.

Se-methylselenocysteine: Another organic selenium compound with potential anticancer properties.

Uniqueness

This compound is unique due to the presence of the Boc protecting group, which allows for selective reactions and modifications in synthetic chemistry. This makes it a valuable intermediate in the synthesis of more complex selenium-containing molecules.

Biological Activity

Boc-D-selenomethionine (Boc-D-SeMet) is a derivative of selenomethionine, a naturally occurring amino acid that incorporates selenium into proteins. This compound has garnered attention for its potential biological activities, particularly in the fields of antioxidant defense, cancer prevention, and immune modulation. This article reviews the biological activity of this compound, highlighting its mechanisms of action, experimental findings, and implications for health.

Overview of Selenomethionine

Selenomethionine (SeMet) is a key organic form of selenium, which is essential for various physiological functions. It plays a crucial role in the synthesis of selenoproteins, which are involved in antioxidant defense and redox reactions. The incorporation of selenium into proteins can enhance their functionality and stability against oxidative stress.

Antioxidant Activity

this compound exhibits significant antioxidant properties. It can scavenge reactive oxygen species (ROS) and enhance the activity of antioxidant enzymes such as glutathione peroxidase (GPx). Studies have shown that SeMet can increase intracellular levels of glutathione, a critical antioxidant that protects cells from oxidative damage .

Cancer Prevention

Research indicates that this compound may have anticancer effects. It has been shown to inhibit the proliferation of cancer cells through various mechanisms, including the induction of apoptosis and modulation of cell signaling pathways associated with tumor growth. For instance, SeMet has been linked to the downregulation of oncogenes and upregulation of tumor suppressor genes in various cancer models .

Immune Modulation

Selenium compounds, including this compound, can modulate immune responses. They enhance the activity of immune cells such as T lymphocytes and macrophages, promoting a more robust immune response against pathogens and tumors. This immunomodulatory effect is partly attributed to the role of selenium in the synthesis of selenoproteins involved in immune function .

Table 1: Summary of Key Studies on this compound

Case Studies

-

Selenium Supplementation and Thyroid Function

A study involving healthy individuals supplemented with selenomethionine demonstrated an increase in plasma selenium levels without significant changes in thyroid hormone concentrations. This suggests that while selenium is crucial for thyroid health, excessive supplementation may not yield additional benefits . -

Cancer Cell Line Studies

In vitro studies on human cancer cell lines showed that this compound induces apoptosis through ROS generation and activation of caspase pathways. These findings highlight its potential as an adjunctive therapy in cancer treatment .

Properties

Molecular Formula |

C10H19NO4Se |

|---|---|

Molecular Weight |

296.23 g/mol |

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylselanylbutanoic acid |

InChI |

InChI=1S/C10H19NO4Se/c1-10(2,3)15-9(14)11-7(8(12)13)5-6-16-4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t7-/m1/s1 |

InChI Key |

QJDWZRHRGRTJOH-SSDOTTSWSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC[Se]C)C(=O)O |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC[Se]C)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.